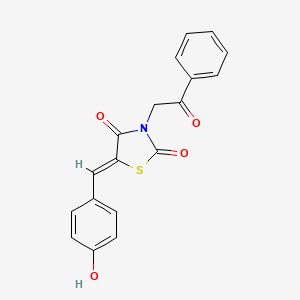

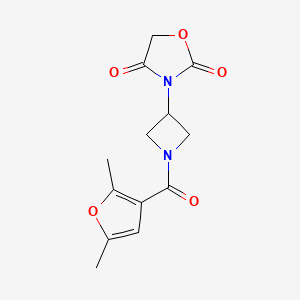

![molecular formula C13H15N3O B2863597 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2201162-88-9](/img/structure/B2863597.png)

2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol, a compound related to the quinazolinone family, has been explored in various scientific studies for its potential in chemical synthesis and structural analysis. Research has focused on the design and synthesis of ring-constrained analogues, particularly targeting cyclin-dependent kinase inhibitors. The synthesis of related quinazolinone derivatives, including those with potential as T-type calcium channel antagonists and catalysts, has been detailed, showcasing the versatility of the quinazolinone framework in medicinal chemistry (Neil Mcintyre et al., 2010; Najwa Sbei et al., 2018).

Antimicrobial and Antitumor Applications

Studies have also investigated the antimicrobial and antitumor properties of quinazolinone derivatives. Compounds structurally related to this compound have been examined for their efficacy against various microorganisms, indicating some potential in developing new antimicrobial agents (A. Cukurovalı et al., 2002). Moreover, quinazolinone-based compounds have been synthesized and evaluated for their antitumor activity, highlighting the importance of the quinazolinone core in the development of new anticancer therapies (V. Bavetsias et al., 2002).

Pharmacological Potential

The pharmacological potential of quinazolinone derivatives extends beyond antimicrobial and antitumor applications. For instance, novel quinazolinone compounds have been explored for their anti-HIV, antibacterial, and antifungal activities, demonstrating significant bioactivity and offering insights into the development of new therapeutic agents (V. Alagarsamy et al., 2007). Additionally, the exploration of quinazolinone analogues as chemokine receptor antagonists has revealed promising leads for the treatment of various diseases, underscoring the chemical's versatility in drug development (P. Norman, 2011).

Direcciones Futuras

The future directions for the study of “2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and biological activities. This could potentially lead to the development of novel therapeutic agents .

Mecanismo De Acción

Target of Action

The primary targets of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol are likely to be bacterial cells, particularly those of the species Pseudomonas aeruginosa . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

The compound interacts with its bacterial targets by inhibiting biofilm formation, a process regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Furthermore, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Biochemical Pathways

The compound affects the biochemical pathways related to biofilm formation and virulence factor production in Pseudomonas aeruginosa . By inhibiting these pathways, it impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

Like other quinazolinone derivatives, it is expected to have a favorable safety profile on human cell lines

Result of Action

The result of the compound’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s pathogenicity and invasion potential .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other microbial species, the pH of the environment, and the availability of nutrients

Propiedades

IUPAC Name |

2-[methyl(quinazolin-4-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16(11-6-7-12(11)17)13-9-4-2-3-5-10(9)14-8-15-13/h2-5,8,11-12,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHORBIWFTPOSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1O)C2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

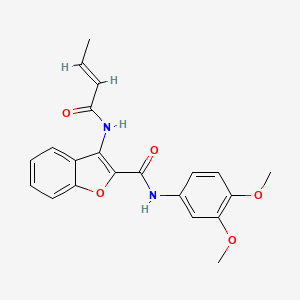

![N-(2,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863516.png)

![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)

![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2863523.png)

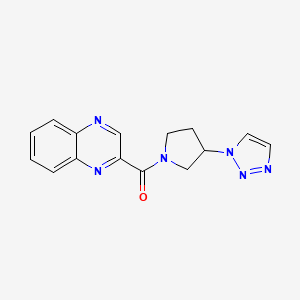

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

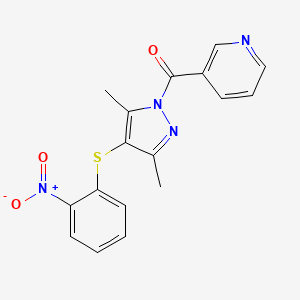

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)

![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)

![5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2863532.png)